7-Bromo-2-methylheptan-2-yl carbamate
Description
7-Bromo-2-methylheptan-2-yl carbamate is a synthetic carbamate derivative of 7-bromo-2-methylheptan-2-ol (CAS 107768-04-7), a branched alkyl alcohol with a bromine substituent at the terminal carbon . The parent alcohol has a molecular formula of C₈H₁₇BrO, a molar mass of 209.12 g/mol, and predicted physicochemical properties such as a density of 1.220 g/cm³ and a boiling point of 237.8°C . The carbamate derivative replaces the hydroxyl group with a carbamate (-OCONH₂) moiety, resulting in a molecular formula of C₉H₁₆BrNO₂ (estimated molar mass: 250.14 g/mol). The bromine atom at the C7 position and the branched 2-methylheptan-2-yl backbone likely influence its lipophilicity, steric bulk, and metabolic stability compared to simpler carbamates.
Properties
Molecular Formula |
C9H18BrNO2 |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
(7-bromo-2-methylheptan-2-yl) carbamate |
InChI |
InChI=1S/C9H18BrNO2/c1-9(2,13-8(11)12)6-4-3-5-7-10/h3-7H2,1-2H3,(H2,11,12) |
InChI Key |
ADZFUDOAYOITJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCBr)OC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylheptan-2-yl carbamate typically involves the following steps:
Bromination: The starting material, 2-methylheptane, undergoes bromination at the 7th position using bromine (Br2) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under UV light.
Carbamate Formation: The brominated product, 7-bromo-2-methylheptane, is then reacted with an isocyanate (R-N=C=O) to form the carbamate group. This reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrogen bromide (HBr) formed during the reaction.
Industrial Production Methods: Industrial production of 7-Bromo-2-methylheptan-2-yl carbamate follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Bromination: Utilizing continuous flow reactors to ensure efficient and controlled bromination.
Automated Carbamate Formation: Employing automated systems for the addition of isocyanate and base, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Bromo-2-methylheptan-2-yl carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 7-Hydroxy-2-methylheptan-2-yl carbamate, 7-Amino-2-methylheptan-2-yl carbamate.
Oxidation: 7-Bromo-2-methylheptan-2-one.
Reduction: 7-Bromo-2-methylheptan-2-amine.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain catalytic processes.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: Used as a probe to study biochemical pathways involving brominated compounds.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Drug Delivery: Studied for its ability to form prodrugs that can be activated in the body to release active pharmaceutical ingredients.
Industry:
Polymer Production: Utilized in the production of specialty polymers with unique properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylheptan-2-yl carbamate involves its interaction with specific molecular targets:
Enzyme Inhibition: The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of serine hydrolases.
Receptor Binding: The compound can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Findings :
- Enzyme Specificity: Unlike aldicarb (broad AChE inhibition) or PUGNAc (GH20C specificity), 7-bromo-2-methylheptan-2-yl carbamate’s activity remains uncharacterized.
- Environmental Persistence : The bromine atom and branched structure may reduce biodegradability compared to aldicarb, which is rapidly hydrolyzed in alkaline conditions .
Research Findings and Implications
Stereochemical Influence : PUGNAc’s inhibitory efficiency against GH20C is highly dependent on C4 stereochemistry . By analogy, the stereochemistry of 7-bromo-2-methylheptan-2-yl carbamate’s branched chain could modulate target binding, though this requires experimental validation.
Toxicity Profiles: Aldicarb’s high AChE inhibition (70–85%) correlates with acute toxicity in non-target organisms . The brominated analog’s lipophilicity may increase bioaccumulation risks, necessitating ecotoxicological studies.
Synthetic Accessibility : The parent alcohol (7-bromo-2-methylheptan-2-ol) is commercially available, suggesting feasible synthesis of the carbamate via standard reactions (e.g., phosgene or carbamoyl chloride derivatization) .
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